![molecular formula C10H17N6O12P3 B13387203 [[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is a modified nucleotide analog. It is structurally similar to adenosine triphosphate (ATP) but with an amino group substitution at the 2’ position of the deoxyribose sugar. This compound is often used in various biochemical and molecular biology applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2-amino-2’-deoxyadenosine is phosphorylated using phosphoric acid derivatives to form the triphosphate group.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of imines or other oxidized derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Incorporated into DNA to study the effects of modified nucleotides on DNA structure and function.
Medicine: Investigated for its potential use in antiviral therapies due to its ability to interfere with viral replication.
Industry: Used in the development of diagnostic assays and as a tool in biotechnology research.
作用機序
The mechanism of action of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA by polymerases. The amino group substitution can enhance the stability of the nucleic acid duplex by forming additional hydrogen bonds. This can affect the overall structure and function of the nucleic acids, making it a valuable tool in molecular biology research.
類似化合物との比較
Similar Compounds
2-amino-2’-deoxyadenosine: Lacks the triphosphate group but has a similar amino substitution.
Adenosine triphosphate (ATP): The natural nucleotide with a hydroxyl group instead of an amino group at the 2’ position.
2,6-diaminopurine-2’-deoxyribose-5’-triphosphate: Another modified nucleotide with two amino groups on the purine ring.
Uniqueness
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific amino substitution, which provides enhanced stability to nucleic acid structures. This makes it particularly useful in studies requiring stable DNA or RNA duplexes.
特性
分子式 |
C10H17N6O12P3 |
|---|---|
分子量 |
506.20 g/mol |
IUPAC名 |
[[5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15) |
InChIキー |
JFVJZFMWJVSZNC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
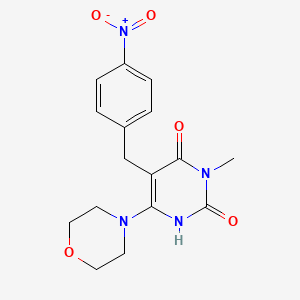
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
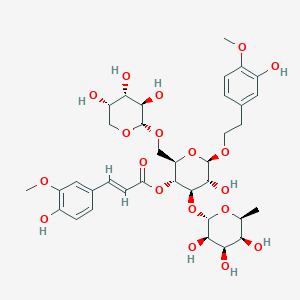
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
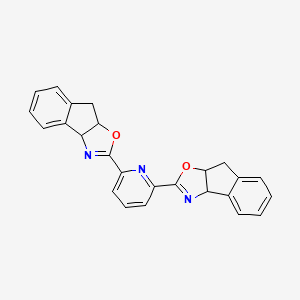
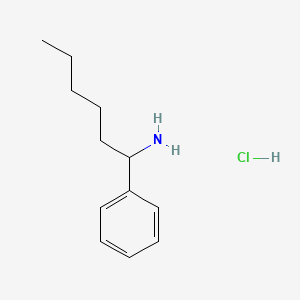
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

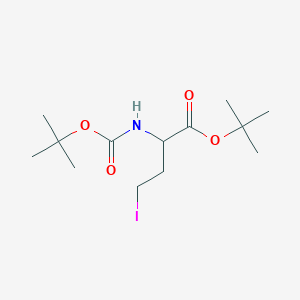
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
